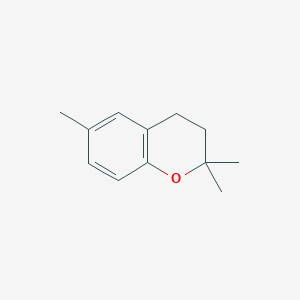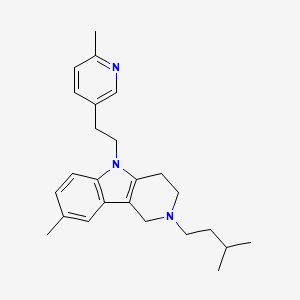
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4'-phenylacetophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring system substituted with a chloro and hydroxy group, and an acetophenone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-8-hydroxyquinoline and 4’-phenylacetophenone.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate.
Reaction Steps: The 5-chloro-8-hydroxyquinoline is first activated by the base, followed by nucleophilic substitution with 4’-phenylacetophenone to form the desired product.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective properties and potential use in treating neurodegenerative diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of 2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone involves its interaction with various molecular targets:
Molecular Targets: The compound can chelate metal ions, which is crucial for its biological activity.
Pathways Involved: It may inhibit enzymes by binding to their active sites or interfere with cellular processes by chelating essential metal ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloro-8-quinolinol: Another quinoline derivative with similar structural features but different substitution patterns.
2-[(5-Chloro-8-hydroxy-7-quinolinyl)amino]-1-(4-chlorophenyl)-2-hydroxyethanone: A closely related compound with a different phenyl substitution.
Uniqueness
2-((5-Chloro-8-hydroxy-7-quinolyl)amino)-2-hydroxy-4’-phenylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.
Propriétés
Numéro CAS |
25912-22-5 |
|---|---|
Formule moléculaire |
C23H17ClN2O3 |
Poids moléculaire |
404.8 g/mol |
Nom IUPAC |
2-[(5-chloro-8-hydroxyquinolin-7-yl)amino]-2-hydroxy-1-(4-phenylphenyl)ethanone |
InChI |
InChI=1S/C23H17ClN2O3/c24-18-13-19(22(28)20-17(18)7-4-12-25-20)26-23(29)21(27)16-10-8-15(9-11-16)14-5-2-1-3-6-14/h1-13,23,26,28-29H |
Clé InChI |
VYOAZYSLWRAWSH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(NC3=CC(=C4C=CC=NC4=C3O)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


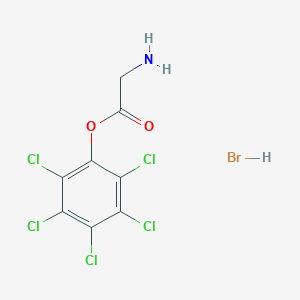

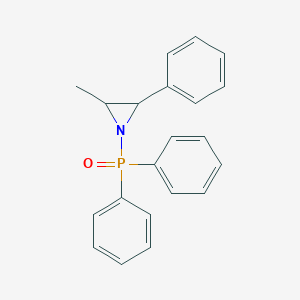

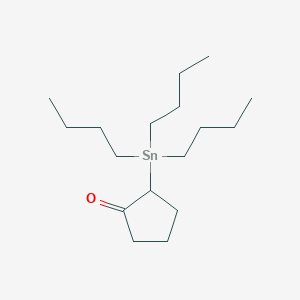




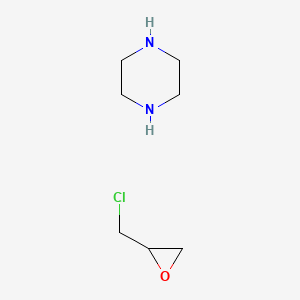

![6-[2-(4-Nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14702648.png)
